2-(Indolin-1yl)-melatonin
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Overview
Description
2-(indolin-1yl)-melatonin is a synthetic compound that combines the structural features of indoline and melatonin. Indoline is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring, while melatonin is a hormone primarily released by the pineal gland that regulates sleep-wake cycles. The combination of these two structures results in a compound with potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(indolin-1yl)-melatonin typically involves the formation of the indoline ring followed by its attachment to the melatonin structure. One common method involves the cyclization of ortho-substituted anilines to form the indoline ring, which is then coupled with a melatonin derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the indoline and melatonin moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(indolin-1yl)-melatonin can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom of the indoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Various substituted indoline and melatonin derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological processes such as circadian rhythms and oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating sleep disorders, neurodegenerative diseases, and cancer.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(indolin-1yl)-melatonin involves its interaction with melatonin receptors (MT1 and MT2) in the brain, which regulate sleep-wake cycles. Additionally, the indoline moiety may contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound may also interact with other molecular targets, such as enzymes and ion channels, to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as serotonin and tryptophan share the indole structure and have similar biological activities.
Melatonin analogs: Compounds like ramelteon and agomelatine are structurally similar to melatonin and are used to treat sleep disorders.
Uniqueness
2-(indolin-1yl)-melatonin is unique in that it combines the structural features of both indoline and melatonin, potentially offering a broader range of biological activities and therapeutic applications compared to its individual components .
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26) |
InChI Key |
WPMBIMXWTHXWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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